6-methyl-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one is a nitrogen-containing heterocyclic compound that has attracted considerable attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one family, which is known for its pharmacological properties, including potential applications as enzyme inhibitors and therapeutic agents. The compound's structure includes a fused triazine and pyrrole ring system, contributing to its unique reactivity and biological interactions .
The compound can be synthesized through various methods, with significant literature documenting its preparation and applications in scientific research. It serves as a key intermediate in the synthesis of other heterocyclic compounds and has demonstrated potential as an inhibitor of phosphoinositide 3-kinase (PI3K) and other molecular targets .
6-methyl-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one is classified as a heterocyclic organic compound. Its classification within the broader category of triazines highlights its significance in both synthetic and medicinal chemistry.
The synthesis of 6-methyl-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one can be achieved through several synthetic routes:
The synthetic strategies often include the use of specific catalysts or reagents to facilitate reactions under mild conditions. For example, a common route involves treating pyrrole derivatives with formamidine acetate in the presence of triethylamine to promote cyclization and formation of the triazine structure .
The molecular structure of 6-methyl-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one features a fused ring system consisting of a pyrrole and a triazine moiety. The presence of a methyl group at the 6-position contributes to its stability and reactivity.
The compound's molecular formula is , with a molecular weight of approximately 177.16 g/mol. The structural formula can be represented as follows:
6-methyl-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one participates in various chemical reactions:
Reactions typically require specific conditions tailored to achieve optimal yields. For instance:
The mechanism of action for 6-methyl-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one primarily involves its role as an inhibitor of phosphoinositide 3-kinase (PI3K). PI3K is crucial in various cell signaling pathways that regulate cell growth and survival. By inhibiting this enzyme, the compound may exert antiproliferative effects on certain cancer cells .
6-methyl-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one typically appears as a yellow powder with a melting point ranging from approximately 190 °C to 195 °C. Its solubility varies depending on the solvent used but generally shows reasonable solubility in polar solvents.
The compound exhibits stability under standard laboratory conditions but may undergo degradation when exposed to strong acids or bases. Its reactivity profile allows for various modifications through oxidation and substitution reactions.
6-methyl-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one has numerous applications in scientific research:
The 6-methyl-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one represents a structurally refined and pharmaceutically significant heterocyclic system. This bicyclic framework integrates a pyrrole ring fused to a partially reduced 1,2,4-triazin-4-one, creating a planar, electron-rich system capable of diverse non-covalent interactions essential for target binding. The core structure features several critical attributes for molecular recognition:
Table 1: Biologically Active Derivatives Based on the Pyrrolo[2,1-f][1,2,4]triazin-4-one Core
Compound Name/Key Substituents | Biological Target/Activity | Significance/Application | Reference |
---|---|---|---|
Remdesivir (C-Nucleoside analog) | Viral RNA-dependent RNA Polymerases (RdRp) (e.g., Ebola, SARS-CoV-2, Norovirus) | Broad-spectrum antiviral; Emergency Use Authorization for COVID-19 treatment | [1] [3] |
Brivanib Alaninate (BMS-540215) | VEGFR-2, FGFR1 (Dual inhibitor) | Antiangiogenic/Antitumor agent; FDA-approved (2011) for hepatocellular carcinoma | [1] [4] |
C6-Aryl/Heteroaryl Ketones (e.g., R = Pyridyl) | p38α MAP Kinase | Potent, orally active anti-inflammatory agents; Efficacy in acute/chronic inflammation models | [2] |
Dimethyl 4-(4-Methoxyphenyl)-7-methyl-2-p-tolylpyrrolo[2,1-f][1,2,4]triazine-5,6-dicarboxylate | Influenza A (H1N1) Neuraminidase | High antiviral activity (IC50 4 µg/mL) and Selectivity Index (SI 188) | |
4-Aminopyrrolo[2,1-f][1,2,4]triazine C-nucleosides | Human and Murine Norovirus RdRp | Demonstrated anti-norovirus activity | [1] |
Derivatives with morpholine/isobutyl substituents | Kinase Inhibition (c-Met, VEGFR-2, ALK, IGF-1R, Aurora kinases etc.) | Diverse anticancer agents; Several candidates in clinical trials (e.g., BMS-690514, BMS-599626) | [1] [4] |
Table 2: Key Synthetic Strategies for Pyrrolo[2,1-f][1,2,4]triazin-4-one Derivatives
Synthetic Approach | Key Starting Materials/Reagents | Advantages/Limitations | Typical Derivatives Accessible | |
---|---|---|---|---|
From Pyrrole Derivatives | N-Unsubstituted pyrroles (e.g., 1); O-(2,4-dinitrophenyl)hydroxylamine (DnpONH2), NH2Cl, NaH; Formamide, POCl3 | Most common route; Versatile for introducing substituents on pyrrole ring; Can require harsh conditions | 2,4-Disubstituted; 4-Chloro derivatives (e.g., 10, 14, 29) | [1] [3] [6] |
Via Bromohydrazone | 2-Bromo-1,1-dimethoxyethane (30); NH2NHCbz; Sodium diethyl oxaloacetate; H3PO4, Formamidine acetate | Practical multi-step synthesis; Good regiocontrol; Amenable to scale-up | Unsubstituted or C6/C7 alkyl substituted cores (e.g., 35) | [1] [3] |
1,3-Dipolar Cycloaddition | N(1)-Ethyl-1,2,4-triazinium tetrafluoroborates; Dimethyl acetylenedicarboxylate (DMAD) | Efficient for constructing 2,4-disubstituted pyrrolotriazines; Good functional group tolerance | 2,4-Diaryl/Heteroaryl substituted (e.g., Antiviral dicarboxylates) | |
Multistep Synthesis (Nucleosides) | Glycosyl donors; Functionalized pyrrolotriazine bases; Protecting group chemistry | Essential for C-nucleoside analogs (e.g., Remdesivir); Technically challenging; Low yields often | C-Nucleoside analogs with C-C glycosidic bond | [1] [3] |
Transition Metal Mediated Synthesis | Halogenated intermediates (e.g., 15, 19); Suzuki, Chan-Lam coupling catalysts (Pd, Cu) | Enables introduction of (hetero)aryl groups at challenging positions (e.g., C7, C5); Requires specialized catalysts | 7-Aryl, 5-Aldehyde derivatives (e.g., 21, 23) | [1] [3] [4] |
The journey of pyrrolo[2,1-f][1,2,4]triazin-4-ones in drug discovery reflects a trajectory from obscurity to strategic importance, driven by evolving synthetic capabilities and target-driven design:
Table 3: Historical Milestones in Pyrrolo[2,1-f][1,2,4]triazin-4-one Drug Discovery
Time Period | Key Developments | Therapeutic Focus | Impact |
---|---|---|---|
Late 1970s | First reported synthesis of pyrrolo[2,1-f][1,2,4]triazine core | Academic Chemistry | Establishment of core synthetic methods; Limited biological evaluation |
Early 2000s | Discovery of potent VEGFR-2 inhibitors (e.g., Brivanib precursors) | Oncology (Angiogenesis) | Validation as kinase inhibitor scaffold; Initiation of extensive medicinal chemistry programs |
~2005-2015 | Expansion to multiple kinase targets (ALK, EGFR, HER2, c-Met, IGF-1R, Aurora etc.); FDA approval of Brivanib Alaninate (2011); Discovery of C6-ketones as p38α inhibitors (2011) | Oncology, Inflammation | Diversification of chemical space; Clinical proof-of-concept achieved (Brivanib); Scaffold established as privileged for protein targets |
~2015-Present | Development of Remdesivir (GS-5734); Identification of anti-norovirus C-nucleosides; Discovery of non-nucleoside influenza neuraminidase inhibitors | Infectious Diseases (Viral) | Breakthrough in antiviral therapy (Remdesivir for Ebola/COVID-19); Expansion beyond kinase inhibition; High selectivity indices against influenza |
Future (Underexplored) | Exploration for CNS, antibacterial indications; PROTAC/Molecular Glue development; Macrocyclic derivatives; Novel binding mode exploitation; Advanced prodrug strategies | Multiple | Potential to address unmet medical needs; Enhanced efficacy and drug-like properties; Broader therapeutic application |
The 6-methyl-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one, therefore, embodies a core structure of enduring significance. Its historical evolution from synthetic novelty to a platform for FDA-approved drugs across oncology and virology underscores its strategic value. The untapped potential in novel therapeutic areas, advanced modalities like targeted protein degradation, and refined targeting strategies positions this scaffold for continued innovation in drug discovery. Future research will likely focus on leveraging its versatile chemistry and proven biological relevance to address increasingly complex therapeutic challenges.
List of Compounds Mentioned:
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: